N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitroaniline with phenoxyacetyl chloride to form an intermediate, which is then reduced and further reacted with phenoxyacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, which are crucial in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamide groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Shares structural similarities but lacks the phenoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but differs in its overall structure.
2-methyl-5-nitroaniline: An intermediate in the synthesis of the target compound.
Uniqueness
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide is unique due to its combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H22N2O4/c1-17-12-13-18(24-22(26)15-28-19-8-4-2-5-9-19)14-21(17)25-23(27)16-29-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
ZICMZIQCBADHLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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